3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride
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Overview
Description
3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is a chemical compound with the molecular formula C9H10BrClN2 It is a derivative of propanenitrile, featuring an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. This reaction forms 3-(4-bromophenyl)-3-oxopropanenitrile, which is then reduced using hydrogen gas and a palladium catalyst to yield 3-Amino-3-(4-bromophenyl)propanenitrile. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Azides, thiols, and other substituted derivatives.
Scientific Research Applications
3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propanenitrile
- 3-Amino-3-(4-fluorophenyl)propanenitrile
- 3-Amino-3-(4-methylphenyl)propanenitrile
Uniqueness
3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C9H10BrClN2 |
---|---|
Molecular Weight |
261.54 g/mol |
IUPAC Name |
3-amino-3-(4-bromophenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C9H9BrN2.ClH/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-4,9H,5,12H2;1H |
InChI Key |
XYPSMJYQHVEZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)N)Br.Cl |
Origin of Product |
United States |
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